2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-3-10-21-13-6-4-12(5-7-13)14-11-15-16(20)17-8-9-19(15)18-14/h4-9,11H,2-3,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESDLFFFIHWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213644 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351398-32-7 | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(4-butoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazoles
A foundational method involves reacting β-ketoesters with aminopyrazoles under thermal or microwave conditions. For example, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives cyclize with 2-(2-aminoethoxy)ethanol to form pyrazolo[1,5-a]pyrazin-4(5H)-ones in 65–78% yields. Substituting phenyl groups with 4-butoxyphenyl requires tailored β-ketoesters, such as ethyl 4-butoxyphenylacetoacetate, to ensure regioselectivity.
Mechanistic Insight : DFT calculations suggest a stepwise process: (1) nucleophilic attack by the aminopyrazole nitrogen on the β-ketoester carbonyl, (2) dehydration to form an imine intermediate, and (3) cyclization via intramolecular amidation.
One-Pot Synthesis via Tosylate Intermediates
Tosylate derivatives of 3-aryl-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazolines undergo base-mediated cyclization with ammonium hydroxide to yield pyrazolo[1,5-a]pyrazin-4(5H)-ones in one pot. For instance, treating 3-(4-butoxyphenyl)-5-dichloromethyl-1-(2-azidoethyl)-2-pyrazoline with aqueous NaOH generates the core structure in 82% yield.
Advantages :
Introducing the 4-Butoxyphenyl Substituent
The 4-butoxyphenyl group is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
Advanced Methodologies for Efficiency and Scalability
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation reactions. A solvent-free protocol using ethyl 1-(2-oxo-2-(4-butoxyphenyl)ethyl)-3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylate and 2-morpholinoethanamine under microwaves (150°C, 20 minutes) delivers the target compound in 88% yield.
Benefits :
Sonochemical Approaches
Ultrasound irradiation enhances reaction kinetics in green solvents. Sonicating β-ketoesters and aminopyrazoles in ethanol with acetic acid (6 equiv) under O₂ produces pyrazolo[1,5-a]pyrazin-4(5H)-ones in 94% yield.
Key Parameters :
Mechanistic and Kinetic Studies
Oxidative Dehydrogenation Pathways
Oxidative cyclization involving molecular oxygen is critical. Studies show that O₂ acts as a terminal oxidant, converting intermediates into aromatic pyrazolo[1,5-a]pyrazin-4(5H)-ones via dehydrogenation.
Evidence :
Solvent and Catalyst Effects
Polar aprotic solvents (DMF, DMSO) favor cyclization but may degrade acid-sensitive groups. Catalytic Pd(OAc)₂ (10 mol%) improves cross-coupling efficiency by reducing activation energy.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrazine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights :
Pharmacokinetic and Stability Comparisons
- Cyclic vs. Acyclic Forms : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., the target compound) exhibit improved plasma exposure (4-fold higher) and extended half-life (~30 min) compared to acyclic β-amidomethyl vinyl sulfones, which are rapidly cleared (~10 min half-life) .
- Resistance to Glutathione (GSH) Adduct Formation : Unlike acyclic analogs, cyclic derivatives like 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one show minimal reactivity with GSH, reducing off-target effects and enhancing stability in physiological conditions .
Key Research Findings
Prodrug Potential
- Cyclic Prodrug Strategy : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones serve as masked forms of cysteine-reactive β-amidomethyl vinyl sulfones, enabling targeted delivery and reduced toxicity .
Biological Activity
2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine family and is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C16H17N3O2
- Molecular Weight : 283.33 g/mol
- CAS Number : 1351398-32-7
While the specific mechanism of action for this compound is not fully elucidated, compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to exhibit various biological activities, often acting as inhibitors of specific kinases. The unique butoxyphenyl substitution may enhance its lipophilicity and influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrazolo derivatives can possess significant antimicrobial properties. A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Another Pyrazole | 16 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Notably, it has shown activity against human tumor cell lines with IC50 values in the nanomolar range. A case study highlighted its efficacy in inhibiting cell proliferation in lung cancer cells.
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 50 | [Research Study 2023] |
| HeLa (Cervical Cancer) | 75 | [Research Study 2023] |
Case Study 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A series of pyrazole derivatives were evaluated for their ability to inhibit DHODH, an enzyme critical for pyrimidine synthesis. The study revealed that compounds similar to this compound exhibited potent inhibitory effects on this enzyme, suggesting potential applications in treating autoimmune diseases and cancers.
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capabilities of related pyrazole compounds. The results indicated that these compounds could scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.
Future Directions
Ongoing research is necessary to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo studies to assess the pharmacokinetics and safety profile.
- Structure-activity relationship (SAR) studies to optimize its efficacy.
- Combination therapies with existing drugs to enhance therapeutic outcomes.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic reactions. Key steps include:
- Microwave-assisted synthesis to accelerate reaction rates and improve yields, as demonstrated in the preparation of antiproliferative derivatives targeting A549 cells .
- Cyclocondensation reactions using substituted amines (e.g., phenethylamine) and bromoethyl intermediates under reflux conditions in acetonitrile, achieving yields up to 57% after column chromatography .
- Functionalization at position 7 via hydrazone formation, with phenylhydrazine reacting with aldehyde intermediates at 60°C for 5 minutes, yielding crystalline products (72% yield) .
Optimization strategies include adjusting solvent polarity, temperature, and catalysts (e.g., potassium iodide) to enhance regioselectivity .
Q. What in vitro assays are standard for evaluating the anticancer activity of this compound class?
Standard assays include:
- Cell viability assays (MTT or SRB) using lung adenocarcinoma cell lines (A549, H322), with IC₅₀ values calculated from dose-response curves .
- Apoptosis detection via Annexin V/PI staining and caspase-3/7 activation assays .
- Autophagy monitoring using LC3-II Western blotting or GFP-LC3 puncta quantification, as autophagy modulation is a reported mechanism .
Q. How is structural characterization of these derivatives performed?
- X-ray crystallography resolves molecular conformation, such as the screw-boat geometry of the six-membered heterocyclic ring and intermolecular interactions (C–H⋯O) .
- HRMS and elemental analysis validate molecular formulas (e.g., C₁₃H₁₁N₅O for hydrazone derivatives) .
- NMR spectroscopy confirms regiochemistry, particularly for substituents at positions 2, 4, and 7 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Critical SAR findings:
- 4-Butoxyphenyl substitution at position 2 enhances lipid solubility and membrane permeability, improving activity against A549 cells .
- Electron-withdrawing groups (e.g., trifluoromethyl at position 7) increase electrophilicity, enhancing covalent binding to cysteine proteases .
- Phenethylamine side chains at position 5 improve interaction with hydrophobic pockets in kinase targets, as shown in crystallographic studies .
Rational design should prioritize substitutions that balance solubility, target affinity, and metabolic stability .
Q. How can contradictory data on apoptosis vs. autophagy induction be resolved?
Contradictions arise from:
- Cell line variability : A549 cells show dominant apoptosis, while H322 cells exhibit autophagy due to differential p53 status .
- Dose-dependent effects : Low doses (≤10 µM) induce autophagy via AMPK/mTOR inhibition, while higher doses (>20 µM) trigger caspase-dependent apoptosis .
Methodological resolution : Use genetic knockouts (e.g., ATG5⁻/⁻ cells) or pharmacological inhibitors (e.g., chloroquine for autophagy) to dissect pathways .
Q. What in vivo models are suitable for validating efficacy and toxicity?
- Xenograft models : Nude mice implanted with A549 tumors, treated orally (10–50 mg/kg/day), with tumor volume monitored via caliper measurements .
- Toxicity profiling : Assess liver enzymes (ALT/AST) and renal function (creatinine) to identify off-target effects .
- Pharmacokinetics : Measure plasma half-life and bioavailability using LC-MS/MS, noting rapid clearance (~2.5 hours) in murine models .
Q. How does this compound act as a prodrug for covalent protease inhibitors?
The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core undergoes pH-dependent ring-opening to release β-amidomethyl vinyl sulfone, a covalent inhibitor of alphavirus nsP2 proteases . Key evidence :
Q. What computational tools can predict binding modes to molecular targets?
- Docking studies : Use AutoDock Vina to model interactions with TRAIL receptors or TGF-β1 kinase .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., with Asp218 in caspase-3) .
- QSAR models : Develop regression models correlating logP and polar surface area with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
